molecular formula C17H15N3O2 B6577864 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 922864-20-8

6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B6577864
CAS No.: 922864-20-8
M. Wt: 293.32 g/mol
InChI Key: DDADZMQUPNOHNQ-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a methoxyphenyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-methoxyphenyl group and the pyridin-2-ylmethyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile, facilitating the substitution process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution at the methoxyphenyl group and electrophilic substitution at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but lacks the methoxy group.

    6-(2-Hydroxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but has a hydroxy group instead of a methoxy group.

    6-(2-Chlorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-8-3-2-7-14(16)15-9-10-17(21)20(19-15)12-13-6-4-5-11-18-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDADZMQUPNOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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